molecular formula C18H15NO4 B3598187 N-(4-methoxy-2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide

N-(4-methoxy-2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B3598187
M. Wt: 309.3 g/mol
InChI Key: HZWDYLODGRYKPT-UHFFFAOYSA-N
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Description

N-(4-methoxy-2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. This compound is characterized by the presence of a chromene core structure, which is fused with a carboxamide group and substituted with a 4-methoxy-2-methylphenyl group. Chromene derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide typically involves the condensation of 4-methoxy-2-methylphenylamine with 2-oxo-2H-chromene-3-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves optimizing reaction conditions to ensure high yield and purity of the product. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxy-2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Halides or amines in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the methoxy group.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antioxidant, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer, cardiovascular disorders, and neurodegenerative diseases.

    Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of N-(4-methoxy-2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biological processes. For example, it may inhibit the activity of enzymes involved in oxidative stress, thereby exerting antioxidant effects. Additionally, it may interact with cellular receptors to modulate inflammatory responses and cell proliferation.

Comparison with Similar Compounds

N-(4-methoxy-2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide can be compared with other chromene derivatives, such as:

    4-methoxy-2-methylphenylboronic acid: Similar in structure but lacks the chromene core.

    2-methoxyphenyl isocyanate: Contains a methoxyphenyl group but differs in functional groups and reactivity.

    Hydantoin acetanilide derivatives: Structurally different but may share similar biological activities.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the chromene core, which contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

N-(4-methoxy-2-methylphenyl)-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4/c1-11-9-13(22-2)7-8-15(11)19-17(20)14-10-12-5-3-4-6-16(12)23-18(14)21/h3-10H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZWDYLODGRYKPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)NC(=O)C2=CC3=CC=CC=C3OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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